Methyl 5-(2,6-difluorophenyl)nicotinate
CAS No.: 1229626-86-1
Cat. No.: VC0167075
Molecular Formula: C13H9F2NO2
Molecular Weight: 249.217
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1229626-86-1 |
|---|---|
| Molecular Formula | C13H9F2NO2 |
| Molecular Weight | 249.217 |
| IUPAC Name | methyl 5-(2,6-difluorophenyl)pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C13H9F2NO2/c1-18-13(17)9-5-8(6-16-7-9)12-10(14)3-2-4-11(12)15/h2-7H,1H3 |
| Standard InChI Key | ZRCGYAZKBWOSBH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN=CC(=C1)C2=C(C=CC=C2F)F |
Introduction
Methyl 5-(2,6-difluorophenyl)nicotinate is a chemical compound with the molecular formula C₁₃H₉F₂NO₂ and a molecular weight of 249.21 g/mol . It is a derivative of nicotinic acid, featuring a methyl ester group and two fluorine atoms positioned at the 2 and 6 positions on the phenyl ring. This unique structure confers distinct chemical reactivity and biological activity, making it valuable for various scientific research applications.
Synthesis of Methyl 5-(2,6-difluorophenyl)nicotinate
The synthesis of Methyl 5-(2,6-difluorophenyl)nicotinate typically involves the esterification of 5-(2,6-difluorophenyl)nicotinic acid with methanol. This reaction is often catalyzed by sulfuric acid or hydrochloric acid. In industrial settings, continuous flow processes are employed to enhance efficiency and yield, utilizing automated reactors and advanced purification systems to ensure consistent product quality.
Biological Activity and Potential Applications
Methyl 5-(2,6-difluorophenyl)nicotinate is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its structural similarity to methyl nicotinate suggests it may act as a peripheral vasodilator, inducing vasodilation of peripheral blood capillaries. This compound is also explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-(2,6-difluorophenyl)nicotinate | C₁₃H₉F₂NO₂ | Fluorine atoms at 2 and 6 positions on the phenyl ring |
| Ethyl 5-(2,6-difluorophenyl)nicotinate | C₁₄H₁₁F₂NO₂ | Ethyl ester group instead of methyl |
| Methyl 5-(2,4-difluorophenyl)nicotinate | C₁₃H₉F₂NO₂ | Fluorine atoms at 2 and 4 positions on the phenyl ring |
Storage and Handling
Methyl 5-(2,6-difluorophenyl)nicotinate should be stored in a sealed, dry environment at temperatures between 2°C and 8°C to maintain its stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume